

# Toxicological Profile of 2,6-Dimethylnonane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dimethylnonane

Cat. No.: B096766

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Disclaimer: Direct toxicological data for **2,6-Dimethylnonane** (CAS No. 17302-28-2) is limited in publicly available literature. This guide provides a comprehensive safety profile based on a read-across approach from structurally similar branched alkanes and hydrocarbon solvent streams (C9-C11 and C11-C15 isoalkanes). This approach is a scientifically accepted method for assessing the potential hazards of data-poor substances. All data presented should be interpreted with this context in mind.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a summary of the available toxicological data and safety information for **2,6-Dimethylnonane** and its analogues.

## Executive Summary

**2,6-Dimethylnonane** is a branched-chain alkane. Based on data from similar hydrocarbons, it is expected to have low acute toxicity via oral, dermal, and inhalation routes. The primary concern associated with similar low-viscosity hydrocarbons is aspiration, which can be fatal if the substance is swallowed and enters the airways. It is not anticipated to be a skin or eye irritant, nor a skin sensitizer. Repeated exposure is not expected to cause systemic toxicity. There is no evidence to suggest that **2,6-Dimethylnonane** is genotoxic or carcinogenic.

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	17302-28-2	[1]
Molecular Formula	C11H24	[1]
Molecular Weight	156.31 g/mol	[1]
Boiling Point	179 °C	[2]
Melting Point	-57.06 °C (estimate)	[2]
Density	0.7368 g/cm <sup>3</sup>	[2]
Flash Point	107 °C	[2]
Vapor Pressure	1.2 mmHg at 25°C	[2]
LogP	5.6	[1]

## Toxicological Data

### Acute Toxicity

No specific acute toxicity data for **2,6-Dimethylnonane** were identified. However, for a category of C9-C14 aliphatic hydrocarbons with less than 2% aromatics, which includes similar isoalkanes, the acute toxicity is low by oral, dermal, and inhalation routes.[3][4] An acute oral toxicity study on an analogue chemical in Sprague-Dawley rats showed no deaths or signs of systemic toxicity at a dose of 2000 mg/kg body weight, leading to an LD50 of >2000 mg/kg bw. [5] For a hydrocarbon mixture of C9-C11 n-alkanes, isoalkanes, and cyclics, the dermal LD50 in rabbits was >5,000 mg/kg.[6]

Table 1: Acute Toxicity Data (Read-Across)

Endpoint	Species	Route	Value	Classification	Reference
Oral LD50	Rat	Gavage	> 2000 mg/kg bw	Low acute toxicity	[5]
Dermal LD50	Rabbit	Dermal	> 5000 mg/kg	Low acute toxicity	[6]
Inhalation LC50	Rat (est.)	Inhalation	20 - 50 mg/L	Low acute toxicity	[6]

A significant hazard for similar low-viscosity hydrocarbons is aspiration. If swallowed, the substance may enter the lungs and can be fatal.[5][7]

## Skin and Eye Irritation

For the C9-C14 aliphatic hydrocarbon category, substances are not considered to be skin or eye irritants.[3][4] However, repeated exposure to similar hydrocarbon solvents may cause skin dryness or cracking.[6] An assessment of an analogue chemical (C8-18 branched and linear alkanes) found it to be slightly irritating to the skin and eyes.[5]

## Skin Sensitization

Substances in the C9-C14 aliphatic hydrocarbon category are not considered dermal sensitizers.[3][4] An assessment of a C8-18 branched and linear alkane analogue also concluded that it is not a skin sensitizer.[5]

## Repeated Dose Toxicity

No specific repeated-dose toxicity studies were found for **2,6-Dimethylnonane**. A 28-day repeated-dose oral toxicity study in rats with an analogue (C8-18 branched and linear alkanes) at doses up to 1000 mg/kg bw/day did not show any systemic toxicity.[5] Similarly, repeated inhalation exposure of rats to a C9-C14 aliphatic hydrocarbon fluid showed no target organ toxicity.[4]

## Genotoxicity

No in vitro or in vivo genotoxicity data for **2,6-Dimethylnonane** were identified. However, for a hydrocarbon mixture of C9-C11 n-alkanes, isoalkanes, and cyclics, no mutagenic effects were observed.[8] An analogue chemical (C8-18 branched and linear alkanes) was tested for its potential to induce mutations in mouse lymphoma L5178Y cells and was not considered to be genotoxic.[5]

Table 2: Genotoxicity Data (Read-Across)

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay	S. typhimurium	With and without	Negative	[8]
In vitro Mammalian Cell Gene Mutation Test	Mouse Lymphoma L5178Y cells	With and without	Negative	[5]

## Carcinogenicity

No carcinogenicity studies on **2,6-Dimethylnonane** were found. For the broader category of C9-C14 aliphatic hydrocarbons with less than 2% aromatics, no carcinogenicity studies were available.[3] Based on the lack of genotoxicity and the low toxicity profile of related substances, **2,6-Dimethylnonane** is not expected to be carcinogenic.

## Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies were identified for **2,6-Dimethylnonane**. An assessment of a C8-18 branched and linear alkane analogue concluded that it is not likely to cause adverse effects on reproductive organs, embryotoxicity, or teratogenicity following repeated oral exposure up to 1000 mg/kg bw/day in rats.[5]

## Experimental Protocols (Representative Examples)

The following are representative protocols for key toxicological studies, based on OECD guidelines, which would be appropriate for assessing the safety of **2,6-Dimethylnonane**.

## Acute Oral Toxicity - OECD Test Guideline 423

- Test System: Female Sprague-Dawley CD rats.
- Method: A single dose is administered by oral gavage. The study starts with a dose of 2000 mg/kg bw to a group of three animals.
- Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The median lethal dose (LD50) is determined.

## In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

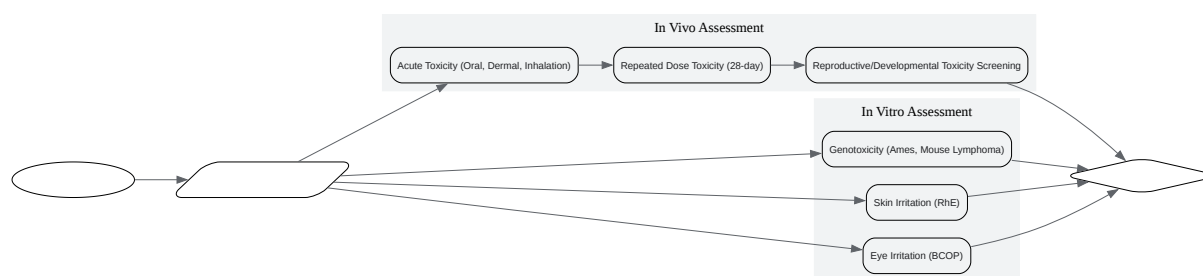
- Test System: A reconstructed human epidermis model.
- Method: The test chemical is applied topically to the skin tissue surface. After a defined exposure period, the chemical is removed by washing.
- Cell Viability: Cell viability is measured by the enzymatic conversion of MTT into a blue formazan salt, which is quantified by optical density.
- Endpoint: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.

## Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

- Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
- Method: The test chemical, with and without an exogenous metabolic activation system (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted.

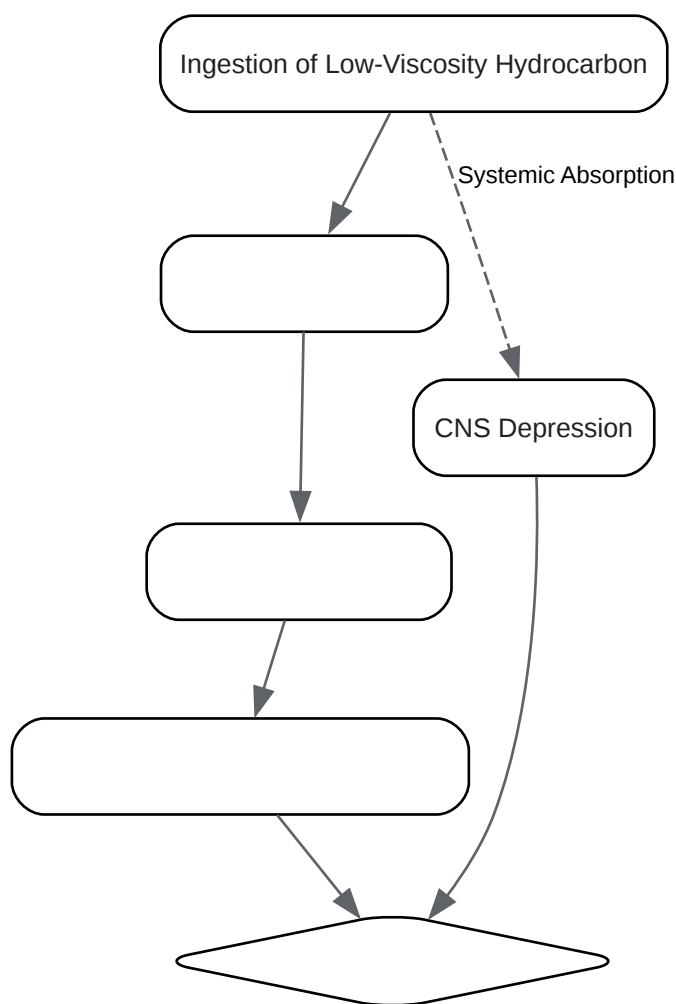
- Endpoint: A chemical is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background.

## Visualizations



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Caption: General workflow for the toxicological assessment of a chemical substance.



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Caption: Simplified pathway of aspiration hazard for low-viscosity hydrocarbons.

## Conclusion

While specific toxicological data for **2,6-Dimethylnonane** are not readily available, a read-across approach using data from structurally similar branched alkanes and hydrocarbon solvents provides a basis for a preliminary safety assessment. Based on this approach, **2,6-Dimethylnonane** is expected to have a low order of toxicity. The most significant acute hazard is likely aspiration if ingested. It is not expected to be a skin or eye irritant, a skin sensitizer, or to cause systemic toxicity with repeated exposure. Furthermore, there is no evidence to suggest genotoxic or carcinogenic potential. For a definitive risk assessment, substance-specific testing following established OECD guidelines would be required.

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